![molecular formula C12H14ClN3O3S B2721281 3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 855715-24-1](/img/structure/B2721281.png)
3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione
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Overview
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been synthesized as TRK inhibitors, which are associated with the proliferation and differentiation of cells .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic route for these compounds typically involves coupling reactions such as the Suzuki reaction .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the properties of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives often involve coupling reactions such as the Suzuki reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary greatly depending on the substituents present at various positions on the molecule .Scientific Research Applications
- The compound’s thiolane-1,1-dione moiety can serve as a boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions .
Suzuki–Miyaura Coupling Reagents
Antimicrobial Agents
Antitumor Compounds
Anti-Inflammatory Agents
Safety And Hazards
Future Directions
The future directions in the research of pyrazolo[3,4-b]pyridine derivatives could involve the exploration of different substituents to improve their activity and selectivity . Furthermore, these compounds could be evaluated for their potential in the treatment of various diseases associated with TRKs .
properties
IUPAC Name |
6-(chloromethyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O3S/c1-7-11-10(17)4-8(5-13)14-12(11)16(15-7)9-2-3-20(18,19)6-9/h4,9H,2-3,5-6H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOZSRKMKGHSAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione |
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